Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a compound that contains a thiazole ring. Thiazole derivatives have been found to have diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form stable complexes with biomolecules .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biological Activity
Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its significant role in various biological activities. The presence of a chlorophenyl group enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 267.73 g/mol.
Antimicrobial Properties
Compounds similar to this compound have demonstrated notable antimicrobial effects. Studies indicate that thiazole derivatives exhibit activity against a range of bacteria and fungi. For instance, the thiazole moiety is known to disrupt cellular processes, potentially inhibiting the growth of pathogens by interfering with their metabolic pathways .
Antitumor Activity
The compound has shown promising results in anticancer studies. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, structural modifications in thiazole compounds correlate with enhanced cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer) and Jurkat (T-cell leukemia) cells . The presence of electron-donating groups and specific substitutions on the phenyl ring are crucial for increasing antitumor potency.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
- Cell Cycle Arrest : Certain thiazole derivatives can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key findings include:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances biological activity by increasing electron density and facilitating interactions with target proteins .
- Alkyl Substituents : Methyl or ethyl groups at specific positions on the thiazole ring improve solubility and bioavailability, contributing to enhanced pharmacological effects .
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | Antimicrobial, Antitumor | |
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Antifungal | |
Methyl 5-(2-chlorophenyl)-2-amino-1,3-thiazole | Cytotoxic |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
-
Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin .
"The compound exhibited significant growth inhibition across multiple cancer cell lines, suggesting its potential as an anticancer agent" .
- Microbial Inhibition : In vitro assays showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOZMNMBLNAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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